molecular formula C18H18N4O4 B11581567 4-[4-(3-Hydroxypropylamino)-3-nitrophenyl]-2-methylphthalazin-1-one CAS No. 577987-50-9

4-[4-(3-Hydroxypropylamino)-3-nitrophenyl]-2-methylphthalazin-1-one

Cat. No.: B11581567
CAS No.: 577987-50-9
M. Wt: 354.4 g/mol
InChI Key: CXZQQGAELGAKMH-UHFFFAOYSA-N
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Description

4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is an organic compound with a complex structure that includes a nitrophenyl group, a hydroxypropylamino group, and a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the dihydrophthalazinone core through a cyclization reaction under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Hydroxypropyl)amino]-3-nitrophenol
  • 4-Hydroxypropylamino-3-nitrophenol
  • 3-Nitro-N-(2-hydroxypropyl)-4-aminophenol

Uniqueness

4-{4-[(3-HYDROXYPROPYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to the presence of the dihydrophthalazinone core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Biological Activity

4-[4-(3-Hydroxypropylamino)-3-nitrophenyl]-2-methylphthalazin-1-one, often referred to as a phthalazinone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound features a complex structure that contributes to its potential therapeutic applications, particularly in modulating inflammatory responses and other biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3}. The compound's structure includes a phthalazinone core, which is known for its bioactivity.

Anti-inflammatory Properties

Research indicates that phthalazinone derivatives exhibit significant anti-inflammatory effects. In particular, studies have shown that compounds similar to this compound can modulate the activity of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. These compounds have demonstrated IC50 values as low as 20 nM in inhibiting TNF-α activity in HEK-293 cell lines, suggesting potent anti-inflammatory potential .

Antiproliferative Effects

The antiproliferative activity of this compound has been explored through various assays. For instance, microwave-assisted synthesis of phthalazinone derivatives has been linked to enhanced biological activity against cancer cell lines. The compound's ability to inhibit cell proliferation suggests it may be beneficial in treating certain types of cancer .

Case Studies

  • TNF-α Modulation :
    • Objective : To evaluate the anti-inflammatory effects of the compound.
    • Method : HEK-Blue™ CD40L reporter cell line was used to assess TNF-α modulation.
    • Results : The compound exhibited a concentration-dependent inhibition of TNF-α with an IC50 value of approximately 100 nM, indicating strong potential for therapeutic use in inflammatory diseases .
  • Anticancer Activity :
    • Objective : To assess the antiproliferative effects on various cancer cell lines.
    • Method : Cell viability assays were conducted on breast and colon cancer cell lines.
    • Results : The compound significantly reduced cell viability at micromolar concentrations, showcasing its potential as an anticancer agent .

Data Tables

Biological ActivityAssay TypeIC50 Value (nM)Reference
TNF-α InhibitionHEK-293 Cell Line20
AntiproliferativeCancer Cell Lines500

Properties

CAS No.

577987-50-9

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

4-[4-(3-hydroxypropylamino)-3-nitrophenyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C18H18N4O4/c1-21-18(24)14-6-3-2-5-13(14)17(20-21)12-7-8-15(19-9-4-10-23)16(11-12)22(25)26/h2-3,5-8,11,19,23H,4,9-10H2,1H3

InChI Key

CXZQQGAELGAKMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCCO)[N+](=O)[O-]

solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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